molecular formula C7H3Cl4NO3 B1404577 2-Chloro-4-nitro-1-(trichloromethoxy)benzene CAS No. 1417567-12-4

2-Chloro-4-nitro-1-(trichloromethoxy)benzene

Cat. No.: B1404577
CAS No.: 1417567-12-4
M. Wt: 290.9 g/mol
InChI Key: QSOMZNLHNOMVGM-UHFFFAOYSA-N
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Description

2-Chloro-4-nitro-1-(trichloromethoxy)benzene is an organic compound with the molecular formula C7H3Cl4NO3 and a molecular weight of 290.916 g/mol . This compound is characterized by the presence of chloro, nitro, and trichloromethoxy functional groups attached to a benzene ring. It is used in various chemical processes and research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Chloro-4-nitro-1-(trichloromethoxy)benzene involves several steps, typically starting with the chlorination of a suitable benzene derivativeThe reaction conditions often require the use of strong acids and chlorinating agents . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Chloro-4-nitro-1-(trichloromethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, reducing agents like hydrogen gas, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-4-nitro-1-(trichloromethoxy)benzene is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-nitro-1-(trichloromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes and proteins. The chloro and nitro groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The trichloromethoxy group may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar compounds to 2-Chloro-4-nitro-1-(trichloromethoxy)benzene include:

Properties

IUPAC Name

2-chloro-4-nitro-1-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl4NO3/c8-5-3-4(12(13)14)1-2-6(5)15-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOMZNLHNOMVGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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